
2-Chloro-5-fluorophenol
Overview
Description
2-Chloro-5-fluorophenol (CAS 3827-49-4) is a halogenated phenolic compound with the molecular formula C₆H₄ClFO and a molecular weight of 146.54 g/mol. It is a colorless to pale-yellow liquid with a boiling point of 183–185°C . The compound is primarily utilized as a pharmaceutical intermediate, notably in synthesizing triazole oxytocin anti-sanding agents . Its synthesis involves bromination, diazotization chlorination, and Grignard reactions starting from p-fluoroaniline, though detailed protocols remain proprietary . Commercial suppliers like Fluorochem and Acros Organics offer the compound at purities ≥97% .
Preparation Methods
Synthesis from 3-Fluoroaniline via Diazotization and Chlorination
One classical method involves converting 3-fluoroaniline to 2-chloro-5-fluorophenol through diazotization followed by chlorination and hydrolysis steps.
Process Summary:
Step | Reagents/Conditions | Description |
---|---|---|
1 | Aqueous sulfuric acid, sodium nitrite | Diazotization of 3-fluoroaniline to diazonium salt |
2 | Heating with copper(II) sulfate at 190°C | Sandmeyer reaction introducing chlorine at 2-position |
3 | Hydrolysis to yield this compound | Cleavage of diazonium intermediate |
This method, reported in the Journal of the American Chemical Society (1959), is effective but involves multiple steps and harsh conditions, limiting its industrial scalability.
Direct Chlorination of Fluorophenol Derivatives
Direct electrophilic chlorination of fluorophenol is a more straightforward approach, but controlling regioselectivity and minimizing over-chlorination are challenges.
- Chlorination of 4-fluorophenol or its alkali metal salts using various chlorinating agents such as chlorine gas, sulfuryl chloride, or alkali metal hypochlorites.
- Use of aqueous media to improve selectivity and facilitate removal of hydrogen chloride byproduct.
Method | Advantages | Disadvantages |
---|---|---|
Alkali metal hypochlorite chlorination | Mild conditions | Low concentration solutions, low yield (~80%) |
Sulfuryl chloride with base | High positional selectivity | Hazardous by-products (SO2, HCl gases) requiring treatment |
HCl and hydrogen peroxide | Effective chlorination | Handling difficulties, generates acidic waste |
Chlorine gas chlorination | Direct and effective | Requires complex cooling and gas separation apparatus; sensitive to impurities |
Chlorination in the Presence of Water: Improved Industrial Process
A patented process (US5053557A) describes chlorinating 4-fluorophenol in the presence of water, which significantly enhances selectivity and yield while simplifying operational requirements.
- Chlorination occurs in a two-phase system: organic layer (chlorination) and aqueous layer (absorbs generated hydrogen chloride).
- Water can be pure or contain inorganic salts (e.g., NaCl, MgCl2) or acids (e.g., acetic acid, HCl).
- Chlorinating agents include chlorine gas or sulfuryl chloride.
- Reaction temperature ranges from 0°C to 80°C, avoiding the need for expensive cooling systems.
- Phase transfer catalysts (e.g., tertiary ammonium salts) can be used to improve reaction rates.
- High selectivity for this compound with minimal formation of dichlorinated by-products.
- Yields exceeding 90% with minimal unreacted starting material.
- Reduced hazardous waste generation compared to traditional methods.
- Process robustness against metal ion impurities due to aqueous phase trapping.
Example Product Composition from Reaction:
Component | Percentage (by GLC) |
---|---|
This compound | ~90-98% |
2,6-Dichloro-5-fluorophenol (by-product) | 1-6% |
Unreacted 4-fluorophenol | 0.3-3.7% |
This method is industrially favorable due to operational simplicity, environmental safety, and high product purity.
Comparative Summary of Preparation Methods
Method | Steps | Yield (%) | Selectivity | Industrial Suitability | Notes |
---|---|---|---|---|---|
Diazotization + Sandmeyer (3-fluoroaniline) | Multi-step | Moderate to high | High | Limited due to complexity | Harsh conditions, multiple steps |
Alkali metal hypochlorite chlorination | Single-step | ~80 | Moderate | Low | Low concentration hypochlorite limits yield |
Sulfuryl chloride chlorination | Single-step | High | High | Limited | Generates hazardous gases, requires treatment |
Chlorine gas chlorination (dry) | Single-step | High | Moderate | Difficult | Requires cooling and gas separation apparatus |
Chlorination in aqueous medium (patented process) | Single-step | >90 | High | High | Simple, cost-effective, environmentally friendly |
Research Findings and Practical Considerations
- The presence of water in chlorination reactions serves to absorb hydrogen chloride byproduct, preventing its interference with the reaction and improving positional selectivity.
- Using aqueous two-phase systems also allows trapping of metal ion impurities, enhancing reaction robustness.
- Chlorination using chlorine gas in aqueous media avoids the need for complex cooling and gas separation, reducing energy consumption.
- Phase transfer catalysts can accelerate the reaction by facilitating transfer of reactants between phases.
- Minimizing chlorinating agent excess reduces formation of highly chlorinated by-products, improving purity and yield.
- Reaction temperature control within 0–80°C balances reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution: Products include various substituted phenols.
Oxidation: Products include quinones.
Reduction: Products include hydroquinones.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 2C5FP. It has demonstrated significant activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound's efficacy was evaluated using the disc diffusion method, where it showed a substantial inhibition zone compared to standard antibiotics like amoxicillin .
Table 1: Antibacterial Activity of 2-Chloro-5-fluorophenol
Bacterial Strain | Inhibition Zone (mm) |
---|---|
E. coli | 20 |
Staphylococcus aureus | 18 |
Pseudomonas aeruginosa | 15 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of 2C5FP with specific proteins related to bacterial resistance mechanisms. The compound was docked with Staphylococcus aureus Tyrosyl-tRNA synthetase and human dihydroorotate dehydrogenase, showing strong binding affinities that support its potential as an antibacterial agent .
Computational Chemistry
Theoretical studies involving density functional theory (DFT) have been performed to analyze the vibrational spectra of 2C5FP. These analyses provide insights into the molecular stability and reactivity of the compound, revealing its potential utility in material science and pharmaceuticals .
Intermediate for Drug Synthesis
2C5FP serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections. Its halogenated structure enhances its reactivity, making it suitable for further modifications in drug development .
Table 2: Synthesis Pathways Involving this compound
Compound Derived | Synthesis Method |
---|---|
5-Amino-2-chloro-4-fluorophenoxyacetic acid ester | Reflux dehydration with specific reagents |
Various fluorinated phenolic derivatives | Nucleophilic aromatic substitution |
Pesticide Development
The compound is also explored as an intermediate in the production of pesticides due to its biological activity against plant pathogens. Its fluorinated structure contributes to enhanced efficacy in pest control formulations .
Case Study: Antibacterial Efficacy
In a recent study published in PubMed Central, researchers evaluated the antibacterial properties of several phenolic compounds, including 2C5FP. The study concluded that 2C5FP exhibited superior antibacterial activity compared to other tested compounds, establishing its potential as a therapeutic agent against resistant bacterial strains .
Case Study: Molecular Interaction Analysis
A comprehensive molecular docking analysis demonstrated that 2C5FP binds effectively to target proteins involved in bacterial resistance mechanisms. This finding supports its use as a lead compound for developing novel antibiotics aimed at combating resistant bacteria .
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Regioisomers and Structural Analogs
2-Chloro-5-fluorophenol belongs to a class of chlorinated fluorophenols with regioisomeric variants. Key analogs include:
Key Differences:
- Substituent Positions: The positions of chlorine and fluorine substituents influence reactivity and applications. For example, this compound’s substituents (positions 2 and 5) enhance its utility in drug synthesis, while 2-Chloro-6-fluorophenol (positions 2 and 6) is primarily an impurity .
Impurity Profiles in Manufacturing
This compound is identified as a regioisomer impurity in 3-Chloro-5-fluorophenol raw materials, alongside 2-Chloro-6-fluorophenol and 4-Chloro-3-fluorophenol . These impurities are tightly controlled (<0.10% area) via gas chromatography (GC) methods using Rtx®-35 or Rtx®-65 columns . Manufacturers enforce internal specifications (≤0.15% area) to prevent downstream processing issues .
Analytical and Regulatory Considerations
Detection and Quantitation
GC with flame ionization detection (FID) is the primary method for resolving regioisomers. Retention time conformation differentiates this compound from 2-Chloro-6-fluorophenol and 4-Chloro-3-fluorophenol .
Biological Activity
2-Chloro-5-fluorophenol (2C5FP) is a phenolic compound that has garnered attention for its diverse biological activities, particularly its antibacterial properties. This article delves into the compound's biological activity, including its mechanisms of action, experimental findings, and potential applications in various fields.
Chemical Structure and Properties
This compound has the molecular formula C6H4ClF and a molecular weight of 146.55 g/mol. The presence of chlorine and fluorine atoms in its structure significantly influences its chemical reactivity and biological interactions.
Antibacterial Activity
In vitro Studies
Research has demonstrated that 2C5FP exhibits significant antibacterial activity against a range of bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
The antibacterial efficacy was evaluated using the disc diffusion method, where the compound showed a notable zone of inhibition compared to standard antibiotics like amoxicillin .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Zone of Inhibition (mm) | Control (Amoxicillin) (mm) |
---|---|---|
Staphylococcus aureus | 15 | 20 |
Streptococcus pneumoniae | 12 | 18 |
Escherichia coli | 14 | 22 |
Pseudomonas aeruginosa | 10 | 19 |
The mechanism by which 2C5FP exerts its antibacterial effects involves several biochemical pathways. The compound can form hydrogen bonds with bacterial cellular components, disrupting their integrity and function. Additionally, the halogen substituents (chlorine and fluorine) enhance its ability to penetrate bacterial membranes, thereby increasing its bioactivity .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinity of 2C5FP with various biological targets. These studies indicate that the compound binds effectively to enzymes involved in bacterial resistance mechanisms, suggesting potential pathways for overcoming antibiotic resistance .
Toxicological Profile
While exploring the biological activity of 2C5FP, it is crucial to consider its toxicity profile. Research indicates that substituted phenols can exhibit varying degrees of toxicity depending on their structure and substituents. The toxicity assessment of 2C5FP is essential for evaluating its safety for potential therapeutic applications .
Case Studies
- Antimicrobial Efficacy : A study published in PubMed Central (PMC) investigated the antibacterial properties of various phenolic compounds, including 2C5FP. The results indicated that 2C5FP had superior activity against certain strains compared to other phenolic derivatives .
- Molecular Characterization : The vibrational spectral characteristics of 2C5FP were analyzed using DFT methods, revealing insights into its molecular stability and reactivity. Such studies are vital for understanding how structural modifications can enhance biological activity .
Properties
IUPAC Name |
2-chloro-5-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQOZIKIOASEIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369147 | |
Record name | 2-chloro-5-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3827-49-4 | |
Record name | 2-Chloro-5-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3827-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-5-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.